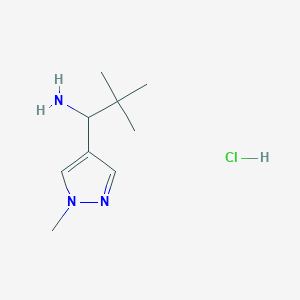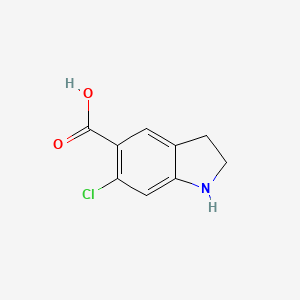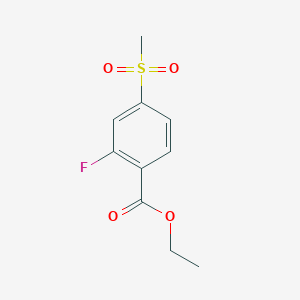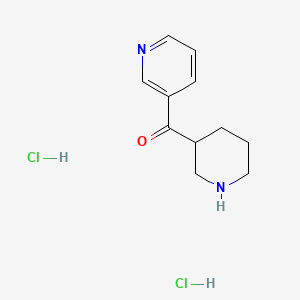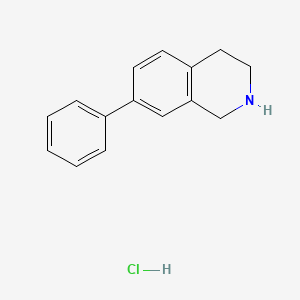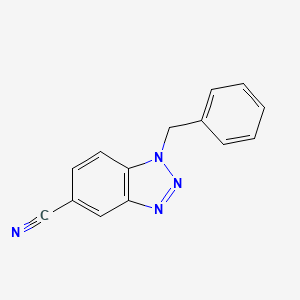![molecular formula C19H16N2O2S B1457900 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid CAS No. 1797376-50-1](/img/structure/B1457900.png)
4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid
Vue d'ensemble
Description
“4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1797376-50-1 . It has a molecular weight of 336.41 and its IUPAC name is 4-((2,5-dimethylphenyl)thio)-2-phenylpyrimidine-5-carboxylic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H16N2O2S/c1-12-8-9-13(2)16(10-12)24-18-15(19(22)23)11-20-17(21-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23) . This code can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis
The compound has a melting point of 264 - 272°C (Dec) . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior in the environment and its interactions with biological systems.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Several studies have reported on the synthesis of novel derivatives related to 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid. For example, Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives and characterized their molecular structures using single-crystal X-ray diffraction. These compounds exhibited variations in their hydrogen-bond interactions, demonstrating the influence of substituents on the pyrimidine ring's structural features (Stolarczyk et al., 2018).
Biological Activities
Research into the biological activities of derivatives has shown potential in various fields. For instance, some derivatives have been evaluated for their cytotoxicity against cancer cell lines. The presence of specific substituents has been found to influence the cytotoxicity of these compounds, providing insights into their potential therapeutic applications (Stolarczyk et al., 2018).
Photophysical Properties
The study of photophysical properties is another significant area of application. For example, Watanabe et al. (2010) synthesized sulfanyl-substituted bicyclic dioxetanes and investigated their base-induced chemiluminescence, revealing the potential of these compounds in developing new luminescent materials (Watanabe et al., 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , suggesting measures to take in handling and storage, and actions to take in case of exposure.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-8-9-13(2)16(10-12)24-18-15(19(22)23)11-20-17(21-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMWQYCDVSZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
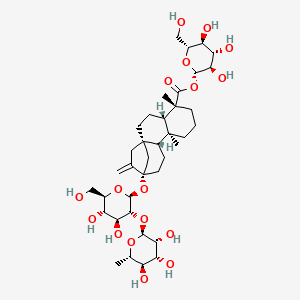
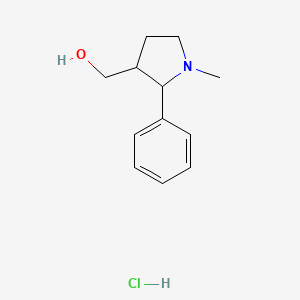
![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)
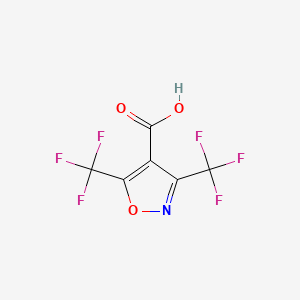

![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)
